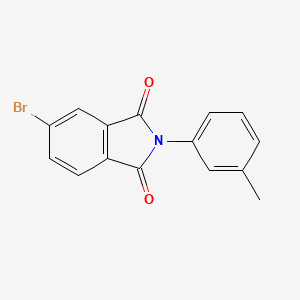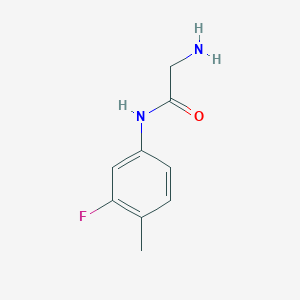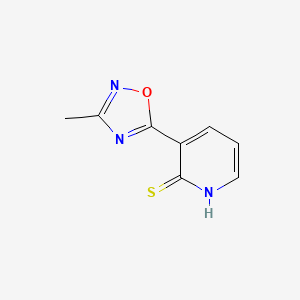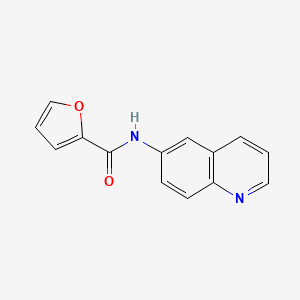
5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system consisting of a benzene ring and a pyrrole ring
Preparation Methods
The synthesis of 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzylamine with phthalic anhydride in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction typically takes place under reflux conditions in an organic solvent like dichloromethane or chloroform. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives. Reagents such as potassium permanganate and chromium trioxide are commonly used for these reactions.
Reduction Reactions: The compound can be reduced to form corresponding amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology: The compound has potential applications in the study of biological processes and pathways. It can be used as a probe to investigate the interactions between proteins and small molecules.
Medicine: The compound is being explored for its potential therapeutic properties. It may have applications in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the production of specialty chemicals and materials. It may have applications in the development of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 5-bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways involved in the compound’s mechanism of action are still under investigation and may vary depending on the specific application and context.
Comparison with Similar Compounds
5-Bromo-2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:
5-Bromo-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but with the methyl group in the para position instead of the meta position. The difference in the position of the methyl group can affect the compound’s reactivity and properties.
5-Bromo-2-(3-chlorophenyl)-1H-isoindole-1,3(2H)-dione: This compound has a chlorine atom instead of a methyl group in the phenyl ring. The presence of the chlorine atom can influence the compound’s chemical reactivity and biological activity.
5-Bromo-2-(3-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: This compound has a methoxy group instead of a methyl group in the phenyl ring. The methoxy group can affect the compound’s solubility and interactions with other molecules.
Properties
CAS No. |
82104-68-5 |
|---|---|
Molecular Formula |
C15H10BrNO2 |
Molecular Weight |
316.15 g/mol |
IUPAC Name |
5-bromo-2-(3-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10BrNO2/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(16)8-13(12)15(17)19/h2-8H,1H3 |
InChI Key |
XUGPMRSPFSHQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(cyclohexylideneamino)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B12494823.png)
![2-(4-chlorophenoxy)-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12494829.png)
![5-{[4-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12494831.png)
![6-hydroxy-4-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12494833.png)


![Propyl 2-(morpholin-4-yl)-5-({[5-(3-nitrophenyl)furan-2-yl]carbonyl}amino)benzoate](/img/structure/B12494857.png)

![3-[(2-Fluorophenyl)methyl]-5-[[2-(1-methylethoxy)-1-naphthalenyl]methylene]-2,4-thiazolidinedione](/img/structure/B12494864.png)
![4-Bromo-2-[(3,5-dimethyl-1,4'-bipiperidin-1'-yl)methyl]phenol](/img/structure/B12494871.png)

![ethyl 4-({[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)piperidine-1-carboxylate](/img/structure/B12494881.png)
![N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12494896.png)
![3-chloro-N-(4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)benzamide](/img/structure/B12494900.png)
